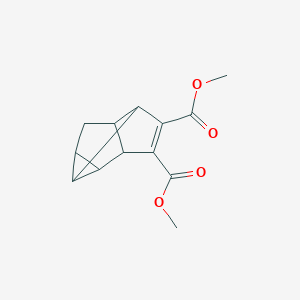
1,2,4-Methenopentalene-5,6-dicarboxylic acid, 1,2,3,3a,4,6a-hexahydro-, dimethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,4-Methenopentalene-5,6-dicarboxylic acid, 1,2,3,3a,4,6a-hexahydro-, dimethyl ester is a chemical compound that has gained significant attention in scientific research. This compound has been found to have potential applications in various fields, including medicine, biochemistry, and materials science. In
科学研究应用
1,2,4-Methenopentalene-5,6-dicarboxylic acid, 1,2,3,3a,4,6a-hexahydro-, dimethyl ester has been found to have potential applications in various fields of scientific research. In the field of medicine, this compound has been found to have potential anti-inflammatory and anti-cancer properties. It has also been found to have potential applications in the field of biochemistry, where it can be used to study protein-ligand interactions. In the field of materials science, this compound has been found to have potential applications in the development of new materials with unique properties.
作用机制
The mechanism of action of 1,2,4-Methenopentalene-5,6-dicarboxylic acid, 1,2,3,3a,4,6a-hexahydro-, dimethyl ester is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes in the body, which can lead to a reduction in inflammation and the growth of cancer cells.
生化和生理效应
1,2,4-Methenopentalene-5,6-dicarboxylic acid, 1,2,3,3a,4,6a-hexahydro-, dimethyl ester has been found to have a number of biochemical and physiological effects. In animal studies, this compound has been found to reduce inflammation and the growth of cancer cells. It has also been found to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of using 1,2,4-Methenopentalene-5,6-dicarboxylic acid, 1,2,3,3a,4,6a-hexahydro-, dimethyl ester in lab experiments is its potential to reduce inflammation and the growth of cancer cells. However, there are also limitations to using this compound in lab experiments. For example, the synthesis of this compound is a complex process that requires specialized equipment and expertise. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to design experiments that accurately measure its effects.
未来方向
There are a number of future directions for research on 1,2,4-Methenopentalene-5,6-dicarboxylic acid, 1,2,3,3a,4,6a-hexahydro-, dimethyl ester. One area of research is the development of new methods for synthesizing this compound that are more efficient and cost-effective. Another area of research is the development of new applications for this compound in the fields of medicine, biochemistry, and materials science. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential uses in the treatment of various diseases.
合成方法
The synthesis of 1,2,4-Methenopentalene-5,6-dicarboxylic acid, 1,2,3,3a,4,6a-hexahydro-, dimethyl ester is a complex process that requires specialized knowledge and equipment. One of the most commonly used methods for synthesizing this compound is through the Diels-Alder reaction. This reaction involves the reaction of a diene with a dienophile to form a cyclohexene ring. The resulting compound is then subjected to a series of chemical reactions to form the final product.
属性
CAS 编号 |
16219-84-4 |
|---|---|
产品名称 |
1,2,4-Methenopentalene-5,6-dicarboxylic acid, 1,2,3,3a,4,6a-hexahydro-, dimethyl ester |
分子式 |
C13H14O4 |
分子量 |
234.25 g/mol |
IUPAC 名称 |
dimethyl tetracyclo[4.3.0.02,4.03,7]non-8-ene-8,9-dicarboxylate |
InChI |
InChI=1S/C13H14O4/c1-16-12(14)10-8-5-3-4-6(8)7(4)9(5)11(10)13(15)17-2/h4-9H,3H2,1-2H3 |
InChI 键 |
YZQAUJSISPRMIU-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C2C3C1C4C2C4C3)C(=O)OC |
规范 SMILES |
COC(=O)C1=C(C2C3C1C4C2C4C3)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



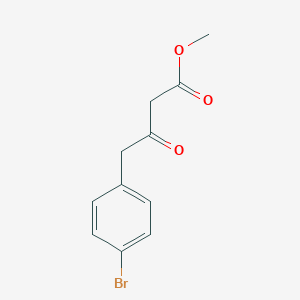
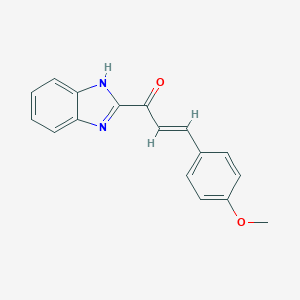
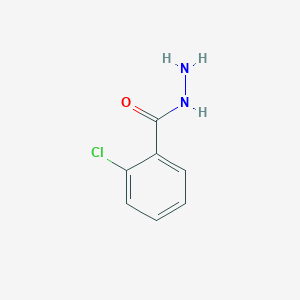
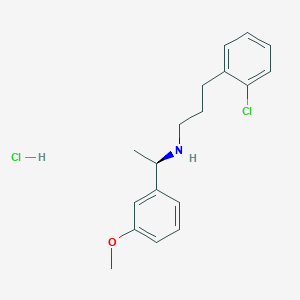
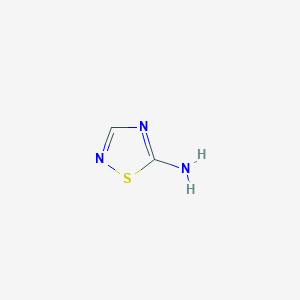
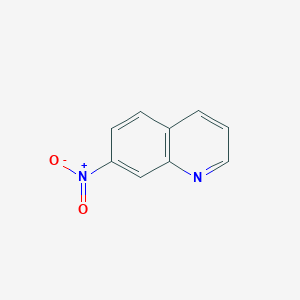
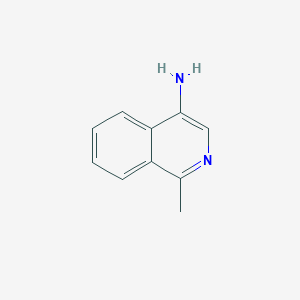
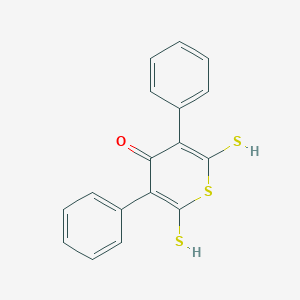
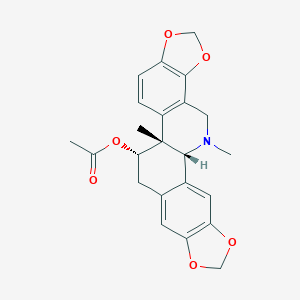
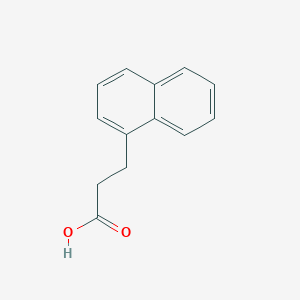
![5',9'-Dibromospiro[1,3-dioxolane-2,10'-pentacyclo[5.3.0.02,5.03,9.04,8]decane]-6'-one](/img/structure/B188577.png)
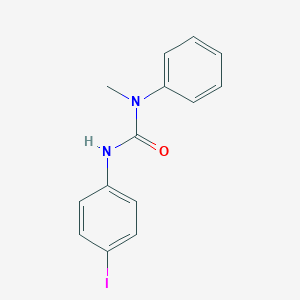
![2-[(4-Chlorophenyl)sulfanyl]acetohydrazide](/img/structure/B188581.png)
